![molecular formula C13H20N2O B2846268 2-{4-[(Morpholin-4-yl)methyl]phenyl}ethan-1-amine CAS No. 669002-55-5](/img/structure/B2846268.png)
2-{4-[(Morpholin-4-yl)methyl]phenyl}ethan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{4-[(Morpholin-4-yl)methyl]phenyl}ethan-1-amine is a chemical compound that features a morpholine ring attached to a phenyl group via a methylene bridge, and an ethanamine chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{4-[(Morpholin-4-yl)methyl]phenyl}ethan-1-amine typically involves a multi-step process. One common method starts with the Mannich reaction, where formaldehyde, morpholine, and 4-aminophenylethanamine are reacted to form the desired product. The reaction is usually carried out under mild conditions, with the temperature maintained around 25-30°C and a pH of 7-8.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters and increases the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-{4-[(Morpholin-4-yl)methyl]phenyl}ethan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride to produce reduced amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the morpholine ring or the phenyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Corresponding oxides or hydroxyl derivatives.
Reduction: Reduced amine derivatives.
Substitution: Substituted morpholine or phenyl derivatives.
Scientific Research Applications
2-{4-[(Morpholin-4-yl)methyl]phenyl}ethan-1-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly against cholinesterases.
Medicine: Explored for its potential therapeutic effects, including antimicrobial and anti-inflammatory properties.
Industry: Utilized as a corrosion inhibitor and in the production of surface-active agents.
Mechanism of Action
The mechanism of action of 2-{4-[(Morpholin-4-yl)methyl]phenyl}ethan-1-amine involves its interaction with specific molecular targets, such as enzymes. For example, it can inhibit cholinesterase enzymes by binding to their active sites, thereby preventing the breakdown of acetylcholine. This leads to an increase in acetylcholine levels, which can have various physiological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(Morpholinomethyl)acrylonitrile
- 4-(Morpholinomethyl)benzoic acid
- 2-(Morpholinomethyl)phenol
Uniqueness
2-{4-[(Morpholin-4-yl)methyl]phenyl}ethan-1-amine is unique due to its specific structure, which combines a morpholine ring with a phenyl group and an ethanamine chain. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
2-[4-(morpholin-4-ylmethyl)phenyl]ethanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O/c14-6-5-12-1-3-13(4-2-12)11-15-7-9-16-10-8-15/h1-4H,5-11,14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKTTZRZRSCBLPX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC2=CC=C(C=C2)CCN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
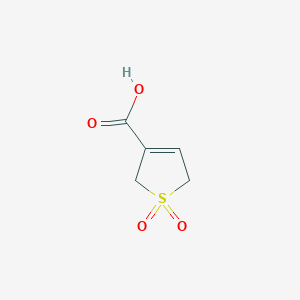
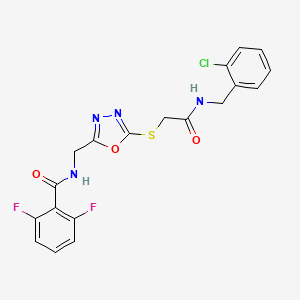
![N-[5-(2-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]acetamide](/img/structure/B2846187.png)
![N-(5-{[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)naphthalene-1-carboxamide](/img/structure/B2846190.png)

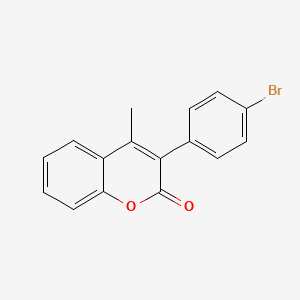
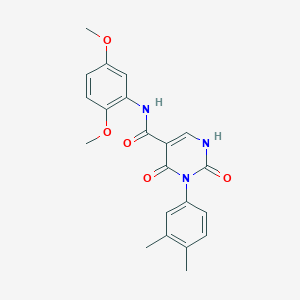
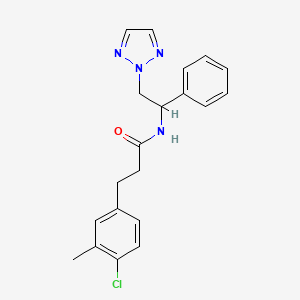
![N-{3-[(dimethylamino)methyl]-1,2-benzoxazol-5-yl}-4-(piperidine-1-sulfonyl)benzamide](/img/structure/B2846200.png)
![4-[4-(2H-1,3-benzodioxole-5-carbonyl)piperazin-1-yl]-1lambda6-thiane-1,1-dione](/img/structure/B2846202.png)
![N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2846203.png)
![3-Benzoyl-6-methoxy-1-[(3-methoxyphenyl)methyl]-1,4-dihydroquinolin-4-one](/img/structure/B2846204.png)

![N-[4,5-dimethyl-3-(methylcarbamoyl)thiophen-2-yl]-1,3-benzothiazole-2-carboxamide](/img/structure/B2846208.png)
